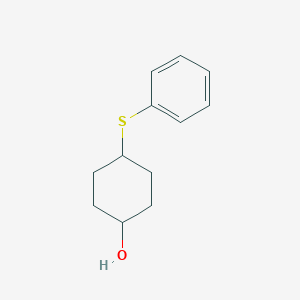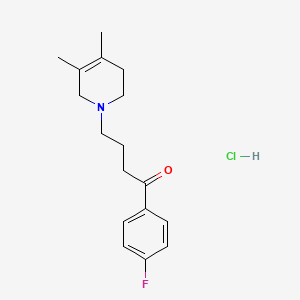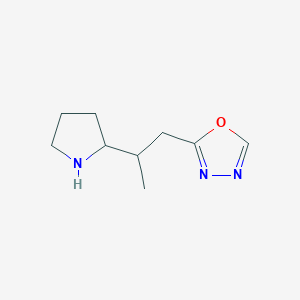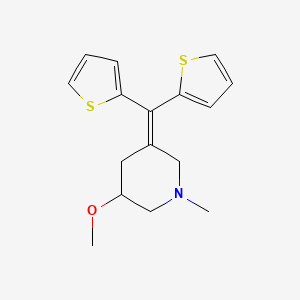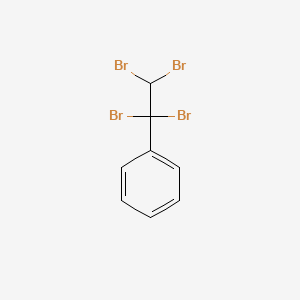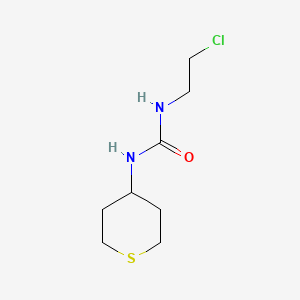
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a tetrahydrothiopyran ring attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with tetrahydro-2H-thiopyran-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethyl isocyanate+tetrahydro-2H-thiopyran-4-amine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.
1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)carbamate: This compound contains a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
33021-63-5 |
|---|---|
Molekularformel |
C8H15ClN2OS |
Molekulargewicht |
222.74 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(thian-4-yl)urea |
InChI |
InChI=1S/C8H15ClN2OS/c9-3-4-10-8(12)11-7-1-5-13-6-2-7/h7H,1-6H2,(H2,10,11,12) |
InChI-Schlüssel |
QNMAONHMNOSWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


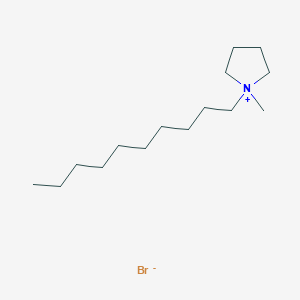
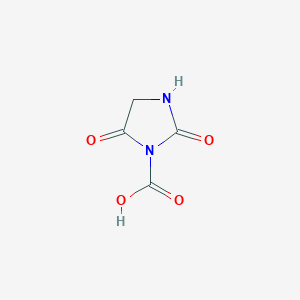
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
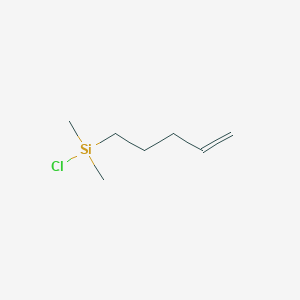
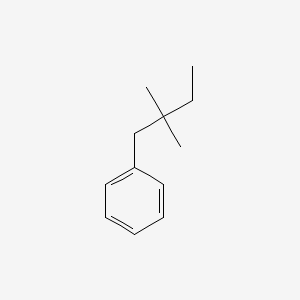

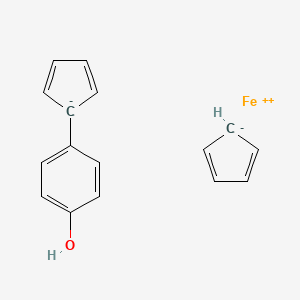
![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
